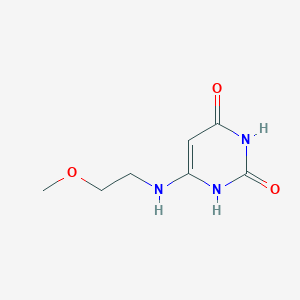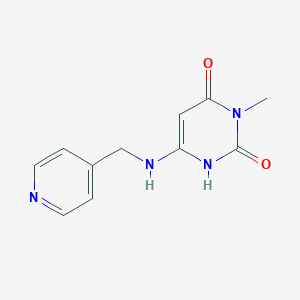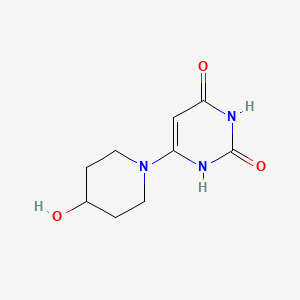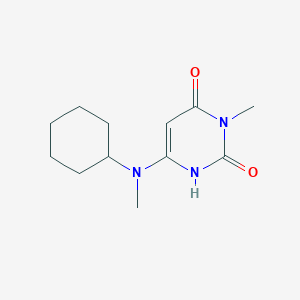
3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-1-CF3-Piperidin-1-yl Propan-1-one, is a synthetic compound that has been used in a variety of scientific research applications. It is an interesting compound due to its unique structure, which is composed of a chlorine atom connected to a 1,1-difluoroethyl piperidin-1-yl group, and a propan-1-one moiety. This compound has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds
One significant application involves the chemo-enzymatic synthesis of enantiopure intermediates for pharmaceutical compounds. For instance, a study focused on the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol as an intermediate for (R)-arimoclomol, using lipases in ionic liquids combined with organic solvents. This process highlights the compound's role in producing enantiomerically pure substances which are crucial in drug development for ensuring the desired pharmacological activity while minimizing side effects (Banoth et al., 2012).
Glycine Transporter 1 Inhibition
Another research avenue explores derivatives of similar structures for their potential as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are of interest in neuroscience research for their potential to modulate glycine levels in the brain and thereby impact neurological disorders and cognitive functions. An example includes the identification of potent and orally available GlyT1 inhibitors for central nervous system applications, highlighting the broader relevance of structurally related compounds in therapeutic development (Yamamoto et al., 2016).
Chemical Interactions and Structural Analysis
Research also delves into the chemical interactions and structural characterization of related compounds, such as the analysis of co-crystallization with other chemical agents. These studies are essential for understanding the molecular interactions and structural dynamics of chemical compounds, which can inform their functional applications in various fields, including material science and drug formulation (Shaibah et al., 2019).
Drug Synthesis Intermediates
Furthermore, the compound and its derivatives serve as key intermediates in the synthesis of pharmaceutical agents. This is exemplified by research aimed at developing neuroleptic agents, where specific intermediates play a crucial role in constructing complex molecules with therapeutic potential (Botteghi et al., 2001).
Propriétés
IUPAC Name |
3-chloro-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-10(12,13)8-3-2-6-14(7-8)9(15)4-5-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRKEJMBONMVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)



![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)








